3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium
Beschreibung
3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium is a compound belonging to the class of benzimidazolium salts The benzimidazole core is a heterocyclic aromatic organic compound, which is a fusion of benzene and imidazole rings
Eigenschaften
Molekularformel |
C14H21N2O+ |
|---|---|
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
1-butyl-3-(ethoxymethyl)benzimidazol-3-ium |
InChI |
InChI=1S/C14H21N2O/c1-3-5-10-15-11-16(12-17-4-2)14-9-7-6-8-13(14)15/h6-9,11H,3-5,10,12H2,1-2H3/q+1 |
InChI-Schlüssel |
KQAZLXSFBVFHTP-UHFFFAOYSA-N |
SMILES |
CCCCN1C=[N+](C2=CC=CC=C21)COCC |
Kanonische SMILES |
CCCCN1C=[N+](C2=CC=CC=C21)COCC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium typically involves the alkylation of benzimidazole derivatives. One common method includes the reaction of benzimidazole with butyl bromide and ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or ethoxymethyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium involves its interaction with cellular components. In biological systems, the compound can interact with DNA and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
